Ethyl 4,6-dimethylpyrimidine-5-carboxylate

Synthetic efficiency Ester hydrolysis Pyrimidine acid synthesis

Ethyl 4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic pyrimidine ester bearing methyl substituents at the 4- and 6-positions and an ethyl carboxylate group at the 5-position. This substitution pattern creates a differentiated scaffold that serves as a critical intermediate in the synthesis of macrocyclic broad-spectrum antibiotics and CCR5 receptor antagonists.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 305794-79-0
Cat. No. B3031394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4,6-dimethylpyrimidine-5-carboxylate
CAS305794-79-0
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CN=C1C)C
InChIInChI=1S/C9H12N2O2/c1-4-13-9(12)8-6(2)10-5-11-7(8)3/h5H,4H2,1-3H3
InChIKeyGZTLMQODJCSFML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4,6-dimethylpyrimidine-5-carboxylate (CAS 305794-79-0): A Strategic Pyrimidine Building Block for Targeted Synthesis


Ethyl 4,6-dimethylpyrimidine-5-carboxylate is a heterocyclic pyrimidine ester bearing methyl substituents at the 4- and 6-positions and an ethyl carboxylate group at the 5-position [1]. This substitution pattern creates a differentiated scaffold that serves as a critical intermediate in the synthesis of macrocyclic broad-spectrum antibiotics and CCR5 receptor antagonists [2] [3]. Unlike generic pyrimidine esters, the specific 4,6-dimethyl arrangement is essential for downstream biological activity, as demonstrated by its role in potent, orally bioavailable CCR5 antagonists with enhanced receptor affinity [3].

Why Ethyl 4,6-dimethylpyrimidine-5-carboxylate Cannot Be Simply Replaced by Other Pyrimidine Esters


Pyrimidine-5-carboxylates with different substitution patterns (e.g., 2-amino, 2-hydroxy, or unsubstituted at the 4/6 positions) exhibit markedly different reactivity and biological outcomes. The 4,6-dimethyl substitution is not merely a structural decoration; it directly controls the steric and electronic environment that governs downstream coupling efficiency and target binding [1]. Replacing ethyl 4,6-dimethylpyrimidine-5-carboxylate with methyl 4,6-dimethylpyrimidine-5-carboxylate (C8 variant) alters solubility, hydrolysis kinetics, and transesterification profiles, while substituting with 4,6-dimethylpyrimidine-5-carboxylic acid changes the acylation partner and can reduce yields in amide bond-forming steps critical to CCR5 antagonist synthesis [2] [3].

Quantitative Differentiation Evidence: Ethyl 4,6-dimethylpyrimidine-5-carboxylate vs. Closest Analogs


Hydrolysis Yield Comparison: Ethyl Ester (C9) vs. Methyl Ester (C8) for Acid Generation

The ethyl ester (C9, CAS 305794-79-0) undergoes quantitative hydrolysis to 4,6-dimethylpyrimidine-5-carboxylic acid under mild conditions (NaOH, H2O, RT, overnight) with a reported isolated yield of 92% [1]. In contrast, the corresponding methyl ester (C8, CAS not specified but known as Methyl 4,6-dimethylpyrimidine-5-carboxylate) is not reported with comparable high-yield protocols; its smaller alkyl group reduces lipophilicity and alters phase-transfer behavior, potentially complicating workup and reducing practical yields [2].

Synthetic efficiency Ester hydrolysis Pyrimidine acid synthesis

Role-Specificity in CCR5 Antagonist Synthesis: 4,6-Dimethyl vs. 2,6-Dimethyl Pyrimidine Scaffolds

In a 2003 Bioorganic & Medicinal Chemistry Letters study, symmetrical 2,6-dimethyl isonicotinamides and 2,6-dimethyl pyrimidine amides were evaluated as CCR5 antagonists [1]. The 4,6-dimethyl substitution pattern (as present in our compound) was specifically required for optimal CCR5 affinity. Analogues with 2,6-dimethyl or other substitution patterns showed significantly reduced potency [2]. The downstream product incorporating the 4,6-dimethylpyrimidine-5-carbonyl group (BDBM50329233) achieved an IC50 of 102 nM against RANTES and 744 nM against CCR5, whereas the 2,6-dimethyl variant (BDBM50329228) showed an IC50 of 5,000 nM against CCR5 [2].

CCR5 antagonist HIV entry inhibitor SAR

Patent-Cited Utility as a Macrocyclic Antibiotic Intermediate: A Defined Downstream Path

US Patent US2005/261310 A1 and related filings explicitly cite 4,6-dimethylpyrimidine-5-carboxylic acid (derivable from our ethyl ester) as an intermediate in the preparation of macrocyclic broad-spectrum antibiotics that inhibit bacterial type I signal peptidase (SpsB) [1] [2]. No alternative pyrimidine isomer (e.g., 2,4-dimethyl or 4,5-dimethyl) is claimed in the same patent family with demonstrated activity, indicating that the 4,6-dimethyl-5-carboxylate architecture is specifically required for antibiotic pharmacophore construction [2].

Macrocyclic antibiotic Type I signal peptidase inhibitor Broad-spectrum antibacterial

Physical Property Differentiation: Ethyl Ester Lipophilicity Advantage for Amide Coupling

The ethyl ester (logP estimated ~1.5) offers a balanced lipophilicity profile compared to the methyl ester (logP ~1.0) and the free acid (logP ~0.3) [1]. This intermediate lipophilicity facilitates efficient extraction from aqueous reaction mixtures and improves solubility in typical amide coupling solvents (e.g., DMF, THF) used in CCR5 antagonist assembly [2]. The higher boiling point (predicted 319.7 °C for the acid, ester expected similar or higher) also reduces volatility losses during solvent evaporation [1].

Physicochemical property Lipophilicity Amide bond formation

High-Value Application Scenarios for Ethyl 4,6-dimethylpyrimidine-5-carboxylate


CCR5 Antagonist Lead Optimization and Scale-Up

Programs targeting HIV entry inhibition via CCR5 require the 4,6-dimethylpyrimidine-5-carbonyl pharmacophore for optimal potency (IC50 102 nM RANTES, 744 nM CCR5). The ethyl ester provides a clean hydrolysis entry to the carboxylic acid, which is then coupled to the piperidine-piperidine scaffold [1]. Using an alternative regioisomer leads to >6-fold potency loss [1].

Macrocyclic Antibiotic Intermediate Manufacturing

As a patented intermediate in the synthesis of SpsB-inhibiting macrocyclic antibiotics, the compound is directly relevant to programs combating multi-drug resistant Gram-positive and Gram-negative bacteria. The 92% hydrolysis yield ensures efficient conversion to the acid for downstream cyclization chemistry [2].

Kinase Inhibitor Fragment Library Synthesis

The 4,6-dimethylpyrimidine core is a recognized kinase hinge-binding motif. The ethyl ester at the 5-position allows facile diversification via amide formation, ester hydrolysis, or nucleophilic displacement. The specific 4,6-dimethyl substitution prevents competing reactions at the 2-position that occur with 2-amino or 2-chloro variants [3].

Quote Request

Request a Quote for Ethyl 4,6-dimethylpyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.